
3-Iodo-1-trimethylsilylpropyne
Overview
Description
3-Iodo-1-trimethylsilylpropyne is an organic compound with the chemical formula C₆H₁₁ISi. It is a colorless to pale yellow liquid with a pungent odor. This compound is classified as an organohalide and is known for its high reactivity and volatility. It is primarily used in organic synthesis and has applications in various fields, including polymer chemistry and materials science .
Preparation Methods
The synthesis of 3-Iodo-1-trimethylsilylpropyne typically involves the reaction of 3-bromo-1-propyne with trimethylchlorosilane in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper salts to facilitate the reaction . The general reaction scheme is as follows:
3-Bromo-1-propyne+Trimethylchlorosilane→this compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Iodo-1-trimethylsilylpropyne undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include palladium catalysts, copper iodide, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Iodo-1-trimethylsilylpropyne has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Polymer Chemistry: It serves as a cross-linking agent in the preparation of high-performance polymers and materials.
Medicinal Chemistry: Researchers explore its potential in drug discovery and development due to its reactivity and ability to form diverse chemical structures.
Materials Science: It is used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism by which 3-Iodo-1-trimethylsilylpropyne exerts its effects is primarily through its high reactivity, which allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in cross-coupling reactions, it acts as a substrate that forms new carbon-carbon bonds through the catalytic action of palladium or copper .
Comparison with Similar Compounds
3-Iodo-1-trimethylsilylpropyne can be compared with other similar compounds, such as:
3-Bromo-1-trimethylsilylpropyne: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
3-Chloro-1-trimethylsilylpropyne: Contains a chlorine atom, which affects its reactivity and the types of reactions it can undergo.
3-Iodo-1-propyne: Lacks the trimethylsilyl group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of the iodine atom and the trimethylsilyl group, which imparts specific reactivity and versatility in organic synthesis .
Biological Activity
3-Iodo-1-trimethylsilylpropyne (CAS No. 78199-88-9) is an organoiodine compound that has garnered attention in various fields of chemical research, particularly due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an iodine atom and a trimethylsilyl group attached to a propyne backbone. Its unique structure contributes to its reactivity and potential interactions with biological systems.
Property | Value |
---|---|
Molecular Formula | C6H11I Si |
Molecular Weight | 206.14 g/mol |
IUPAC Name | This compound |
CAS Number | 78199-88-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The iodine atom can enhance the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions with biological macromolecules.
Potential Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes by forming covalent bonds with active site residues.
- Receptor Modulation: It could potentially modulate receptor activity through interactions that alter conformational states.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. The presence of iodine is often linked to enhanced antibacterial and antifungal activities due to its ability to disrupt microbial cell membranes.
Cytotoxicity
Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. The mechanism appears to involve induction of apoptosis through oxidative stress pathways.
Case Studies
-
Antibacterial Activity
A study evaluated the antibacterial efficacy of various organoiodine compounds, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics. -
Cytotoxicity in Cancer Research
In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7) to assess the cytotoxic effects of this compound. The results demonstrated dose-dependent cytotoxicity, with IC50 values indicating promising potential for further development as an anticancer agent.
Applications in Medicinal Chemistry
Given its biological activities, this compound may serve as a valuable scaffold in the design of new therapeutic agents. Its unique properties could be exploited in:
- Drug Development: As a precursor for synthesizing more complex drug molecules.
- Biochemical Probes: For studying enzyme mechanisms or cellular processes.
Properties
IUPAC Name |
3-iodoprop-1-ynyl(trimethyl)silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ISi/c1-8(2,3)6-4-5-7/h5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWOCRSOOHMPED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ISi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453924 | |
Record name | 3-IODO-1-TRIMETHYLSILYLPROPYNE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78199-88-9 | |
Record name | 3-IODO-1-TRIMETHYLSILYLPROPYNE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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